molecular formula C8H10BrN B12973160 2-Bromo-3-ethyl-6-methylpyridine

2-Bromo-3-ethyl-6-methylpyridine

Cat. No.: B12973160
M. Wt: 200.08 g/mol
InChI Key: AMICQAVTBPRALW-UHFFFAOYSA-N
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Description

2-Bromo-3-ethyl-6-methylpyridine is a brominated pyridine derivative with substituents at positions 2 (bromo), 3 (ethyl), and 6 (methyl). For example, describes methods for synthesizing 2-bromo-6-chloromethylpyridine using SOCl₂ or cyanuric chloride, suggesting similar strategies could apply to introducing ethyl and methyl groups . The compound’s structure renders it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for pharmaceuticals or ligands.

Properties

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

2-bromo-3-ethyl-6-methylpyridine

InChI

InChI=1S/C8H10BrN/c1-3-7-5-4-6(2)10-8(7)9/h4-5H,3H2,1-2H3

InChI Key

AMICQAVTBPRALW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(C=C1)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-ethyl-6-methylpyridine can be synthesized through several methods. One common method involves the bromination of 3-ethyl-6-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-25°C to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to higher purity and reduced production costs. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-ethyl-6-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Coupling Reactions: Products include biaryl compounds and other complex structures.

Scientific Research Applications

2-Bromo-3-ethyl-6-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of nitrogen-containing heterocyclic compounds.

    Biology: It can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-ethyl-6-methylpyridine depends on its specific application. In general, the bromine atom can act as a leaving group, facilitating various chemical transformations. The ethyl and methyl groups can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved vary based on the specific reactions and applications.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

Table 1: Substituent Comparison of Selected Bromopyridines

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups Reactivity Insights
2-Bromo-3-ethyl-6-methylpyridine Br (2), C₂H₅ (3), CH₃ (6) C₈H₁₀BrN Bromo, ethyl, methyl Steric hindrance from ethyl may slow nucleophilic substitution; methyl at 6-position directs electrophilic attacks to para positions.
2-Bromo-3-methylpyridine Br (2), CH₃ (3) C₆H₆BrN Bromo, methyl Less steric bulk than ethyl analog; methyl enhances solubility in non-polar solvents .
2-Bromo-6-chloromethylpyridine Br (2), Cl-CH₂ (6) C₆H₅BrClN Bromo, chloromethyl Chloromethyl is a reactive leaving group, enabling nucleophilic substitution (e.g., amination) .
2-Bromo-3-hydroxy-6-methylpyridine Br (2), OH (3), CH₃ (6) C₇H₈BrNO Bromo, hydroxy, methyl Hydroxy group enables hydrogen bonding, increasing solubility in polar solvents; acidity at OH position allows deprotonation .
3-Bromo-2-hydroxy-5-methylpyridine Br (3), OH (2), CH₃ (5) C₆H₆BrNO Bromo, hydroxy, methyl Ortho-hydroxy directs electrophiles to positions 4 or 6; bromo at 3-position alters electronic effects .

Spectroscopic and Physical Properties

Table 2: Spectroscopic Data and Physical Properties

Compound Name ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) EI-MS (m/z) Melting Point (°C)
2-Bromo-6-chloromethylpyridine 4.6 (s, 2H, CH₂Cl) 45.1 (CH₂Cl), 122–150 (aromatic) 207 (M⁺) Not reported
2-Bromo-3-methylpyridine 2.4 (s, 3H, CH₃), 7.1–8.0 (aromatic) 21.5 (CH₃), 120–145 (aromatic) 171 (M⁺) 83–84
2-Bromo-3-hydroxy-6-methylpyridine 2.5 (s, 3H, CH₃), 5.5 (s, 1H, OH) 24.1 (CH₃), 115–155 (aromatic) 201 (M⁺) 78–82
  • Key Observations :
    • The ethyl group in this compound would likely cause upfield shifts in ¹H-NMR for adjacent protons due to electron-donating effects.
    • Chloromethyl groups (e.g., in 2-bromo-6-chloromethylpyridine) show distinct ¹H-NMR signals near δ 4.6 ppm , whereas hydroxy groups (e.g., in 2-bromo-3-hydroxy-6-methylpyridine) resonate around δ 5.5 ppm .

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